7-{3-[(2-fluorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{3-[(2-FLUOROPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by the presence of a thieno[3,2-b]pyridine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 7-{3-[(2-FLUOROPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multiple steps, including the formation of the thieno[3,2-b]pyridine core and the introduction of the methoxy and fluorophenyl groups. One common synthetic route involves the following steps:
Formation of the Thieno[3,2-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions using suitable reagents such as methoxyphenyl halides and fluorophenyl halides.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes that can be implemented in large-scale manufacturing facilities.
Chemical Reactions Analysis
7-{3-[(2-FLUOROPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and fluorophenyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
7-{3-[(2-FLUOROPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 7-{3-[(2-FLUOROPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar compounds to 7-{3-[(2-FLUOROPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE include other thienopyridine derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical properties and biological activities. Some examples of similar compounds include:
Thieno[3,2-b]pyridine derivatives with different alkyl or aryl substituents: .
Compounds with modifications to the methoxy or fluorophenyl groups: .
The uniqueness of 7-{3-[(2-FLUOROPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other related compounds.
Properties
Molecular Formula |
C21H18FNO3S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
7-[3-[(2-fluorophenyl)methoxy]-4-methoxyphenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C21H18FNO3S/c1-25-18-7-6-13(15-11-20(24)23-17-8-9-27-21(15)17)10-19(18)26-12-14-4-2-3-5-16(14)22/h2-10,15H,11-12H2,1H3,(H,23,24) |
InChI Key |
UCFNBGRROVNIBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC=C3)OCC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.